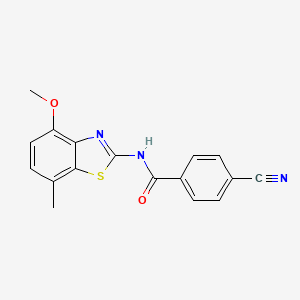

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-10-3-8-13(22-2)14-15(10)23-17(19-14)20-16(21)12-6-4-11(9-18)5-7-12/h3-8H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKHUYAWAIGUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with cyano-substituted benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide.

Reduction: Formation of 4-amino-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic molecule studied in medicinal chemistry for its potential biological activities.

Anticancer Activity

Thiazole rings have demonstrated anticancer properties. Studies have evaluated this compound's ability to inhibit tumor cell proliferation. The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, similar thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, suggesting that modifications in the molecular structure can enhance activity. The anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular dynamics simulations have suggested that interactions with proteins involved in cancer progression are critical.

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Similar compounds have shown potential in reducing inflammation by inhibiting COX-1 and COX-2 enzymes, which play pivotal roles in the inflammatory response.

Summary of Biological Activities

| Compound Name | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| This compound | Anticancer | < 2 µg/mL | Induction of apoptosis |

| Similar Thiazole Derivatives | Anti-inflammatory | Varies | COX inhibition |

A study evaluating the anticancer properties of thiazole derivatives revealed that modifications in the molecular structure significantly impacted their efficacy against various cancer types. The findings suggest that compounds similar to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide could be promising candidates for further development in cancer therapy.

Anti-inflammatory Research

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide and its analogs:

Key Comparative Insights

Biological Activity :

- MMV001239 stands out for its antiplasmodial activity (IC50 = 8.1 µM) and lack of cytotoxicity, making it a promising candidate for parasitic disease research .

- The dichloro analog ’s higher molecular weight and lipophilicity may favor membrane permeability but could also increase metabolic instability .

Synthetic and Analytical Methods: Compounds like 4-cyano-N-(benzothiazol-2-yl)benzamide are synthesized via condensation reactions (75% yield) and characterized by IR, NMR, and elemental analysis . MMV001239 was validated using mass spectrometry (89.4% purity) and tested in yeast-based assays .

Biological Activity

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with a cyano group and a substituted benzothiazole moiety, which contribute to its pharmacological properties. Research indicates that it may possess anti-inflammatory and anticancer activities, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

- Molecular Formula : C17H13N3O2S

- Molecular Weight : 313.37 g/mol

- IUPAC Name : this compound

The presence of functional groups such as the cyano and methoxy groups enhances the compound's reactivity and biological activity.

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies indicate that it can inhibit tumor cell proliferation effectively. For instance, in vitro assays demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values suggesting significant potency .

Comparative Analysis of Biological Activity

| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induces apoptosis |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |

| Tamoxifen | MCF-7 | 15.63 | Estrogen receptor modulation |

This table illustrates that while doxorubicin is more potent, this compound shows comparable activity to tamoxifen, indicating its potential as an alternative therapeutic agent.

Mechanistic Insights

Flow cytometry analyses have revealed that the compound triggers apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process . Furthermore, it has been noted that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances biological activity, suggesting structure–activity relationships that could guide future modifications for improved efficacy .

Case Studies

In a recent study involving various derivatives of benzothiazole compounds, this compound was highlighted for its promising antitumor activity. The study compared its effects with other synthesized compounds and found it to be effective in inhibiting cell growth across multiple cancer lines .

Moreover, another research effort focused on optimizing synthetic routes for this compound to enhance yield and purity while maintaining its biological properties. The findings suggest that modifications in synthesis could lead to derivatives with even greater biological activity .

Q & A

Q. Table 1: Hypothetical IC50 Values for Biological Targets

| Derivative Modification | EGFR IC50 (nM) | Tubulin IC50 (nM) |

|---|---|---|

| Parent Compound | 120 | 450 |

| 7-Methyl → CF3 | 85 | 320 |

| 4-Methoxy → Cl | 200 | 600 |

How should researchers address discrepancies between in vitro and in vivo efficacy data?

Level: Advanced

Answer:

- Pharmacokinetics (PK) : Measure plasma half-life, clearance, and bioavailability via LC-MS/MS. Poor PK (e.g., rapid hepatic metabolism) may explain reduced in vivo activity .

- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in tumors versus healthy tissues .

What are the best practices for ensuring reproducibility in biological assays?

Level: Basic

Answer:

- Positive Controls : Include reference inhibitors (e.g., erlotinib for EGFR) in each assay plate .

- Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-experimental variability .

How can cryo-EM complement X-ray crystallography in studying compound-target interactions?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.